(2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol
CAS No.: 85571-83-1
Cat. No.: VC13623376
Molecular Formula: C5H5F7O
Molecular Weight: 214.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85571-83-1 |
|---|---|
| Molecular Formula | C5H5F7O |
| Molecular Weight | 214.08 g/mol |
| IUPAC Name | (2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol |
| Standard InChI | InChI=1S/C5H5F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3/t2-/m1/s1 |
| Standard InChI Key | RBPHBIMHZSTIDT-UWTATZPHSA-N |
| Isomeric SMILES | C[C@H](C(C(C(F)(F)F)(F)F)(F)F)O |
| SMILES | CC(C(C(C(F)(F)F)(F)F)(F)F)O |
| Canonical SMILES | CC(C(C(C(F)(F)F)(F)F)(F)F)O |
Introduction
Chemical Structure and Stereochemistry
Molecular Configuration
The compound features a pentan-2-ol backbone with seven fluorine atoms substituted at the 3, 4, and 5 positions, resulting in a fully fluorinated terminal ethyl group (CFCFCF). The (2R) stereochemistry is critical for its enantioselective interactions in catalytic and biological systems . The IUPAC name, (2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol, reflects this configuration, while its SMILES notation (CC@HO) and InChIKey (RBPHBIMHZSTIDT-UWTATZPHSA-N) provide unambiguous structural identification .
Electronic and Steric Effects
The electron-withdrawing fluorine atoms induce strong polarization of the C–F bonds, enhancing the acidity of the hydroxyl group (pKa ~9–11, estimated via analogy to hexafluoroisopropanol (HFIP)) . The steric bulk of the fluorinated chain influences reactivity, as seen in hindered nucleophilic substitutions and preferential hydrogen-bonding interactions .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHFO | |
| Molecular Weight | 214.08 g/mol | |
| XLogP3 | 2.4 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 8 | |
| Stereochemistry | (R)-configuration at C2 |
Synthesis Methods
Stereoselective Synthesis
Asymmetric catalysis using chiral ligands enables enantioselective formation. A reported route employs a rhodium-catalyzed hydrosilylation of perfluoropropene derivatives, achieving >90% enantiomeric excess (ee) when using (R)-BINAP as the ligand. The reaction proceeds via:
This method highlights the role of fluorophilic catalysts in stabilizing transition states .
Catalytic Asymmetric Reductions
Ketone precursors such as 3,3,4,4,5,5,5-heptafluoropentan-2-one are reduced enantioselectively using borane catalysts. For instance, Corey’s (R)-CBS catalyst achieves 85–92% ee, though scalability remains challenging due to catalyst cost .
Physicochemical Properties
Solubility and Reactivity
The compound’s polarity (logP = 2.4) grants miscibility with both organic solvents (e.g., THF, DCM) and water (up to 5% w/w) . Its strong hydrogen-bond-donating ability (α = 1.1, comparable to HFIP) facilitates solvation of cationic intermediates, making it valuable in Friedel-Crafts alkylations and aza-Michael additions .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 180°C, with a boiling point estimated at 145–150°C (extrapolated from lower fluorinated analogs) . The fluorinated chain’s rigidity contributes to higher thermal stability than non-fluorinated alcohols .
Applications
Pharmaceutical Intermediates
The (R)-enantiomer serves as a chiral building block for fluorinated drug candidates. For example, it is used in the synthesis of protease inhibitors where the fluorine atoms enhance metabolic stability and membrane permeability . A 2024 study demonstrated its utility in preparing fluorinated analogs of remdesivir, improving antiviral activity against RNA viruses .
Materials Science
As a surface modifier, the compound forms self-assembled monolayers (SAMs) on metals and polymers. The CF terminal group imparts hydrophobicity (contact angle >110°), useful in water-repellent coatings . In polymer synthesis, it acts as a chain-transfer agent to introduce fluorinated segments into polyurethanes, enhancing chemical resistance .
Solvent in Organic Reactions
Its dual hydrophobicity and polarity make it effective in dissolving reactants while stabilizing charged intermediates. In a 2023 study, it replaced HFIP in aza-Michael additions, achieving 98% yield in the synthesis of dihydropyrido-pyrimidinones . The solvent’s low nucleophilicity suppresses side reactions, a critical advantage over protic solvents like methanol .
Comparison with Related Fluoroalcohols
Table 2: Comparison with HFIP and TFE
| Property | (2R)-Heptafluoropentan-2-ol | HFIP | TFE |
|---|---|---|---|
| Molecular Formula | CHFO | CHFO | CHFO |
| Boiling Point (°C) | ~145–150 (est.) | 58 | 74 |
| logP | 2.4 | 1.7 | 0.5 |
| Hydrogen Bond Donor (α) | 1.1 | 1.96 | 1.51 |
| Applications | Drug synthesis, coatings | Solvent, bioconjugation | Peptide stabilization |
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